molecular formula C20H20N4O4S B2881035 N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-16-4

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2881035
CAS No.: 868228-16-4
M. Wt: 412.46
InChI Key: XWAVGWGCKHXOOB-UHFFFAOYSA-N
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Description

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidine derivative featuring a benzylthio group at position 2, a 3,4-dimethoxybenzamide substituent at position 5, and an amino group at position 2. This compound belongs to a class of dihydropyrimidinones (DHPMs), which are structurally related to pharmacologically active molecules such as calcium channel blockers and kinase inhibitors.

Properties

IUPAC Name

N-(4-amino-2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-14-9-8-13(10-15(14)28-2)18(25)22-16-17(21)23-20(24-19(16)26)29-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVGWGCKHXOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves a multi-step process. This might begin with the formation of the core pyrimidine ring, followed by functional group modifications. Common starting materials include substituted anilines and thiols, which react under specific conditions to form the intermediate compounds. The final product requires careful control of temperature, pH, and reaction time to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might be optimized for scale-up processes. Techniques such as continuous flow chemistry or microwave-assisted synthesis could be employed to enhance efficiency and yield. Industrial production requires rigorous quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically modify the sulfur-containing benzylthio group.

  • Reduction: : Reduction reactions might target the nitro or keto groups, utilizing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, or organometallics.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, mild temperatures.

  • Substitution: : Halides, amines, Lewis acids, or bases depending on the reaction mechanism.

Major Products

The products formed depend on the specific reactions. Oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically lead to new derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is explored for its unique reactivity and potential as a precursor in synthesizing other complex molecules.

Biology

The compound's bioactive properties make it of interest in biological research. It's studied for its interactions with various enzymes and proteins, potentially serving as a biochemical tool or probe.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Research might focus on its role in inhibiting specific enzymes or pathways relevant to diseases such as cancer or infections.

Industry

The compound's robust chemical properties could make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects is complex and involves multiple molecular targets. The compound might interact with enzymes, blocking their active sites, or disrupt specific biochemical pathways. Its action can be modulated by the presence of different functional groups, which influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural homology with other 2-(benzylthio)-6-oxo-1,6-dihydropyrimidine derivatives synthesized via condensation reactions involving aromatic aldehydes, ethyl cyanoacetate, and S-benzylisothiourea hydrochloride . Key analogs include:

Compound ID Substituent on Phenyl Ring Melting Point (°C) Key Functional Groups
Target Compound 3,4-Dimethoxy Not reported 4-Amino, 3,4-dimethoxybenzamide
4i 2-Methoxy 189–190 5-Carbonitrile
4j 3,4-Dimethyl 186–188 5-Carbonitrile
4k 3,4-Dimethoxy 217–219 5-Carbonitrile
4l 2,5-Dimethoxy 208–209 5-Carbonitrile
Compound 19 Benzenesulfonamide 248 (dec.) 5-Benzenesulfonamide, 4-Amino

Key Observations :

  • Substituent Effects : The 3,4-dimethoxy group in the target compound and analog 4k correlates with higher melting points (e.g., 217–219°C for 4k) compared to methyl or single-methoxy substituents, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Functional Group Impact : Replacing the 5-carbonitrile group (as in 4i–4l) with a 3,4-dimethoxybenzamide (target compound) or benzenesulfonamide (Compound 19) alters solubility and reactivity. For example, Compound 19 exhibits a higher decomposition temperature (248°C), likely due to sulfonamide rigidity .

Key Observations :

  • Catalyst Efficiency : The use of K₂CO₃ in DMA for the target compound results in moderate yields (59%), whereas ionic liquids or FeCl₃ in analogs achieve higher yields (up to 90%) due to optimized reaction kinetics .
  • Substituent Compatibility : Electron-donating (e.g., methoxy) and withdrawing (e.g., halogens) groups on aldehydes are tolerated in analog synthesis, but bulky benzamide groups (as in the target compound) may reduce reaction efficiency .

Spectroscopic and Analytical Data

All compounds are characterized via IR, ¹H NMR, and HRMS:

  • IR Spectra : The target compound and analogs show peaks for NH₂ (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C≡N (2200 cm⁻¹ in 4i–4l) .
  • ¹H NMR : The 3,4-dimethoxybenzamide group in the target compound produces distinct signals at δ 3.8–4.0 ppm (OCH₃) and δ 6.8–7.5 ppm (aromatic protons) .
  • HRMS : All compounds exhibit <1 ppm error between calculated and observed m/z values, confirming structural integrity .

Research Implications

The 3,4-dimethoxybenzamide group in the target compound may enhance pharmacological properties compared to carbonitrile or sulfonamide analogs. For instance, the methoxy groups could improve membrane permeability, while the benzamide moiety offers a scaffold for targeting enzymes or receptors. Further studies on bioactivity and structure-activity relationships (SAR) are warranted.

Biological Activity

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound's structure is characterized by:

  • A pyrimidine ring with a benzylthio group at position 2.
  • An amine group at position 4.
  • A dimethoxybenzamide moiety.

The molecular formula is C16H18N4O3SC_{16}H_{18}N_4O_3S, and its CAS number is 56305-66-9.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, compounds containing pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies using human lung cancer cell lines (e.g., A549, HCC827) demonstrated that certain pyrimidine derivatives could inhibit cell proliferation effectively. The MTS assay results indicated IC50 values in the low micromolar range for some derivatives, suggesting potent antitumor activity .
  • Mechanism of Action :
    • The mechanism often involves DNA intercalation and inhibition of topoisomerase activity, leading to apoptosis in cancer cells. Compounds similar to this compound have been shown to bind within the minor groove of DNA, disrupting normal cellular functions .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are also noteworthy.

  • Testing Against Bacteria :
    • Compounds were evaluated against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Eukaryotic Model Testing :
    • The efficacy was also tested on eukaryotic organisms like Saccharomyces cerevisiae, providing insights into the compound's broader biological impact beyond prokaryotic organisms .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/Organisms TestedIC50 Values (μM)Notes
AntitumorA5495.0High cytotoxicity observed
AntitumorHCC8276.5Moderate cytotoxicity
AntimicrobialE. coli12.0Effective against Gram-negative bacteria
AntimicrobialS. aureus8.0Effective against Gram-positive bacteria

Detailed Research Findings

A study published in a peer-reviewed journal reported that modifications in the substituents on the pyrimidine ring significantly influenced both the antitumor and antimicrobial activities of related compounds. The presence of electron-withdrawing groups enhanced activity against cancer cells while maintaining low toxicity towards normal cells .

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